N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM
CAS No.: 108321-14-8
Cat. No.: VC0179987
Molecular Formula: C37H52N4O6
Molecular Weight: 648.845
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108321-14-8 |
---|---|
Molecular Formula | C37H52N4O6 |
Molecular Weight | 648.845 |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
Standard InChI | InChI=1S/C25H29N3O6.C12H23N/c1-17(26-25(33)34-16-19-11-6-3-7-12-19)23(30)28-14-8-13-21(28)22(29)27-20(24(31)32)15-18-9-4-2-5-10-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,33)(H,27,29)(H,31,32);11-13H,1-10H2/t17-,20-,21-;/m0./s1 |
Standard InChI Key | QWFAAMRJWHCXNH-KXGBIOHPSA-N |
SMILES | CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Properties
N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM is a protected tripeptide derivative consisting of alanine (ALA), proline (PRO), and phenylalanine (PHE) residues, with a carbobenzyloxy (CBZ) protecting group on the N-terminal alanine residue. The compound exists as a dicyclohexylammonium salt, which enhances its solubility and stability in various solvents.
The chemical identity and physical properties of the compound are summarized in Table 1.
Property | Value |
---|---|
Chemical Name | N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
CAS Number | 108321-14-8 |
Molecular Formula | C37H52N4O6 |
Molecular Weight | 648.845 g/mol |
Physical Appearance | Crystalline solid |
SMILES Notation | CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
The structure features a peptide backbone with specific stereochemistry at each chiral center. The compound contains multiple functional groups including amide bonds, a carboxylic acid, and aromatic rings that contribute to its chemical reactivity and biological properties.
Protecting Group Chemistry
The CBZ (carbobenzyloxy) group is a critical component of N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM, serving as an amino-protecting group. This protection is essential during peptide synthesis to prevent unwanted side reactions.
CBZ Protection Mechanism
The CBZ group belongs to the urethane class of protecting groups. As illustrated in the literature, urethane protection can undergo several potential fission pathways during deprotection:
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Alkyl-oxygen fission (most common)
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Acyl-oxygen fission
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Acyl-nitrogen fission
The alkyl-oxygen fission is the predominant pathway for CBZ deprotection, typically achieved through catalytic hydrogenolysis using H2/Pd catalyst systems .
Advantages of CBZ Protection
The CBZ protecting group offers several advantages in peptide chemistry:
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Stability under basic conditions
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Resistance to nucleophilic attack
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Compatibility with various coupling methods
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Selective removal under mild conditions
These properties make CBZ an ideal protecting group for the N-terminal amino acid in peptide sequences like N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM .
Synthesis Methodologies
The synthesis of N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM typically involves a sequential peptide coupling approach, where protected amino acids are connected through amide bond formation.
General Synthesis Route
The synthesis generally follows these key steps:
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Protection of the N-terminal alanine with CBZ
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Stepwise coupling of amino acids using activating agents
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Formation of the dicyclohexylammonium salt
Peptide coupling reactions often utilize carbodiimide-based reagents such as N,N′-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid group for nucleophilic attack by the amino group of the next amino acid .
Considerations in Synthesis
Several important considerations must be addressed during the synthesis:
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Prevention of epimerization at chiral centers
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Selection of appropriate coupling reagents
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Optimization of reaction conditions
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Purification strategies
Research has shown that certain acidic conditions, such as anhydrous HBr/acetic acid used for CBZ removal, can cause epimerization of peptides containing N-methyl amino acids. This indicates the need for careful control of reaction conditions when working with protected peptides like N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM .
Structural Comparison with Related Compounds
N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM is part of a larger family of protected peptide derivatives. Comparing its structure with similar compounds provides valuable insights into structure-activity relationships.
Comparison with Leucine Analog
A closely related compound is N-CBZ-ALA-PRO-LEU DICYCLOHEXYLAMMONIUM, which differs only in the C-terminal amino acid (leucine instead of phenylalanine). This subtle change significantly affects the physical and biological properties of the molecule .
Table 2 compares these two compounds:
Property | N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM | N-CBZ-ALA-PRO-LEU DICYCLOHEXYLAMMONIUM |
---|---|---|
CAS Number | 108321-14-8 | 108321-20-6 |
Molecular Formula | C37H52N4O6 | C34H54N4O6 |
Molecular Weight | 648.845 g/mol | 614.816 g/mol |
C-terminal Residue | Phenylalanine (aromatic) | Leucine (aliphatic) |
Side Chain Character | Aromatic, rigid | Branched aliphatic, flexible |
The difference in the C-terminal amino acid residue (phenylalanine vs. leucine) alters the hydrophobicity, steric properties, and potential for π-interactions, which can influence binding affinity to target enzymes or receptors .
Related Peptide Derivatives
Other structurally related compounds include:
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Cbz-Ala-Ala-Phe-CH2Cl - Contains a reactive chloromethyl ketone group, often used as an irreversible enzyme inhibitor
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Abz-Gly-Ala-Pro-Phe(p-NO2)-NH2 - Contains fluorescent and quencher groups for use in enzymatic assays
These variations in structure demonstrate the versatility of peptide chemistry in creating compounds with specific properties for various applications in biochemical research.
Biological Activity and Applications
N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM and similar protected peptide derivatives have numerous applications in biochemical and pharmacological research.
Protease Substrates and Inhibitors
Protected peptides like N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM often serve as substrates or inhibitors for proteolytic enzymes. The specificity of such interactions depends on the amino acid sequence and protecting groups.
Research on neutrophil serine protease 4 (NSP4) has demonstrated that peptides containing phenylalanine can interact with the enzyme's binding pocket. For example, d-Phe-l-Phe-l-Arg chloromethyl ketone has been used to elucidate the crystal structure of NSP4 .
Structure-Activity Relationships
Studies on peptide-enzyme interactions have revealed important structure-activity relationships. For instance, in NSP4 substrates:
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Residues with aromatic side chains (like phenylalanine) often enhance binding at specific positions
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The positioning of hydrophobic and basic side chains significantly affects enzymatic recognition
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Protecting groups can influence both solubility and substrate specificity
The presence of the phenylalanine residue in N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM may contribute to its potential interactions with proteolytic enzymes, particularly those with specificity for aromatic amino acids in their binding pockets.
Peptide Modification Strategies
The field of peptide chemistry encompasses various modification strategies that can be applied to compounds like N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM to enhance their properties or create derivatives with new functionalities.
N-Alkylation
N-Alkylation of amino acids within peptides is a common modification that can significantly alter their properties. N-Methylation, in particular, has been extensively studied:
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Increases lipophilicity
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Improves membrane permeability
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Enhances bioavailability
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Reduces susceptibility to enzymatic degradation
PEGylation Strategies
PEGylation, the attachment of polyethylene glycol chains to peptides, represents another valuable modification strategy. Research has demonstrated that PEGylated peptide substrates can exhibit enhanced properties:
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Improved water solubility
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Extended half-life
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Reduced immunogenicity
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Altered binding kinetics
For example, fluorogenic substrates based on diaminopropionic acid residues modified with heterobifunctional polyethylene glycol chains have been developed for studying protease specificity .
Research Applications and Future Directions
N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM and related compounds continue to play important roles in various research areas.
Current Research Applications
Current applications include:
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Enzyme substrate specificity studies
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Development of protease inhibitors
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Peptide structure-activity relationship investigations
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Building blocks for more complex peptide derivatives
Future Research Directions
Potential future directions for research involving N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM and similar compounds include:
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Development of more selective enzyme inhibitors
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Design of peptide-based drug delivery systems
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Creation of novel fluorogenic substrates for protease assays
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Exploration of non-natural amino acid incorporation
The versatility of protected peptides like N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM ensures their continued relevance in biochemical research and drug development.
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